molecular formula C7H7BClFO2S B14775300 (2-Chloro-6-fluoro-4-(methylthio)phenyl)boronic acid

(2-Chloro-6-fluoro-4-(methylthio)phenyl)boronic acid

Cat. No.: B14775300
M. Wt: 220.46 g/mol
InChI Key: RQWMNDYCERONEQ-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-4-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions. This compound is particularly valuable in the synthesis of complex molecules, making it a useful reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-4-(methylthio)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-4-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into different functionalized boronic acids.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the halogen atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include functionalized boronic acids, phenols, and various substituted aromatic compounds .

Scientific Research Applications

(2-Chloro-6-fluoro-4-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-4-(methylthio)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)phenylboronic acid
  • 2-(Methylthio)phenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid

Uniqueness

(2-Chloro-6-fluoro-4-(methylthio)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and fluoro substituents, along with the methylthio group, makes it a versatile reagent for various synthetic applications .

Properties

Molecular Formula

C7H7BClFO2S

Molecular Weight

220.46 g/mol

IUPAC Name

(2-chloro-6-fluoro-4-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3

InChI Key

RQWMNDYCERONEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1Cl)SC)F)(O)O

Origin of Product

United States

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